3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 346726-62-3
VCID: VC2501858
InChI: InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(12)6-8(9)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CCCl
Molecular Formula: C10H11Cl2NO2
Molecular Weight: 248.1 g/mol

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

CAS No.: 346726-62-3

Cat. No.: VC2501858

Molecular Formula: C10H11Cl2NO2

Molecular Weight: 248.1 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide - 346726-62-3

Specification

CAS No. 346726-62-3
Molecular Formula C10H11Cl2NO2
Molecular Weight 248.1 g/mol
IUPAC Name 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Standard InChI InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(12)6-8(9)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Standard InChI Key DXHGFUVWTWXSFB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CCCl
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CCCl

Introduction

Chemical Identity and Structure

3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide is a chlorinated propanamide derivative featuring two chlorine atoms - one on the propanoyl chain and another on the phenyl ring. The compound contains a methoxy group at the ortho position of the phenyl ring, creating a specific spatial arrangement that influences its chemical reactivity and properties.

Basic Identifiers

The compound is uniquely identified through several standardized chemical identifiers presented in Table 1.

Table 1: Chemical Identifiers of 3-Chloro-N-(5-Chloro-2-Methoxyphenyl)Propanamide

ParameterValue
CAS Number346726-62-3
Molecular FormulaC₁₀H₁₁Cl₂NO₂
Molecular Weight248.11 g/mol
IUPAC Name3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
SMILESO=C(NC1=CC(Cl)=CC=C1OC)CCCl
InChIInChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(12)6-8(9)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
InChIKeyDXHGFUVWTWXSFB-UHFFFAOYSA-N
MDL NumberMFCD01648150

The compound features a distinctive molecular structure with an amide linkage connecting the 5-chloro-2-methoxyphenyl moiety to a 3-chloropropanoyl group .

Structural Features and Bonding

The molecule contains several key functional groups that define its chemical behavior:

  • An amide group (-CONH-) that serves as the central linking functionality

  • A 5-chloro-2-methoxyphenyl aromatic system

  • A 3-chloropropanoyl aliphatic chain

Physical and Chemical Properties

The physical and chemical properties of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide are critical for understanding its behavior in various research applications and for developing appropriate handling protocols.

Physical Properties

The compound exists as a solid at standard temperature and pressure. Detailed physical properties are presented in Table 2.

Table 2: Physical Properties of 3-Chloro-N-(5-Chloro-2-Methoxyphenyl)Propanamide

PropertyValueNote
Physical StateSolidAt standard conditions
Boiling Point384.4 ± 37.0 °CPredicted value
Density1.331 ± 0.06 g/cm³Predicted value
AppearanceNot specified in available data-
SolubilityLimited data available-

These properties are primarily derived from predictive models rather than experimental measurements, reflecting the current state of knowledge about this compound .

Chemical Properties

The chemical properties of the compound are influenced by its functional groups and structural features:

  • The amide group (-CONH-) exhibits moderate acidity with a predicted pKa of 12.90 ± 0.70

  • The chloroalkyl group (-CH₂CH₂Cl) is susceptible to nucleophilic substitution reactions

  • The methoxy group (-OCH₃) provides electron donation to the aromatic ring

  • The chlorine atom on the aromatic ring influences electronic distribution and reactivity

These chemical characteristics make the compound relevant for specific research applications, particularly as an intermediate in organic synthesis .

ParameterClassification
Signal WordWarning
PictogramsGHS07
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash skin thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312: Call a poison center or doctor if you feel unwell
P332+P313: If skin irritation occurs: Get medical advice/attention
P337+P313: If eye irritation persists: Get medical advice/attention
P362: Take off contaminated clothing and wash before reuse
P403+P233: Store in a well-ventilated place. Keep container tightly closed
P405: Store locked up
P501: Dispose of contents/container to an approved waste disposal plant

These hazard classifications indicate that the compound requires careful handling to minimize risks associated with skin contact, eye exposure, and inhalation .

Analytical Methods

Analytical characterization of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide is essential for confirming its identity, purity, and structural features. While specific analytical data for this compound is limited in the available literature, standard analytical techniques applicable to similar organic compounds would be appropriate.

Spectroscopic Methods

Several spectroscopic techniques are valuable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR for proton environments including methoxy, methylene, and aromatic protons

    • ¹³C NMR for carbon environments including carbonyl, aromatic, and aliphatic carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for the amide C=O stretch (typically 1630-1690 cm⁻¹)

    • N-H stretch (typically 3270-3370 cm⁻¹)

    • C-O stretching for the methoxy group

    • C-Cl stretching bands

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 248 (corresponding to C₁₀H₁₁Cl₂NO₂)

    • Characteristic isotope patterns due to the presence of two chlorine atoms

    • Fragmentation patterns involving loss of chlorine, methoxy, and other functional groups

Chromatographic Methods

Chromatographic techniques applicable for analysis include:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Gas Chromatography (GC) for volatile derivatives or degradation products

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and identity .

Structural Relationships and Analogues

3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide belongs to a family of chlorinated propanamide derivatives. Several structurally related compounds have been identified that share similar structural features but differ in the substitution patterns.

Related Compounds

Notable structural analogues include:

  • 3-Chloro-N-(2-methoxyphenyl)propanamide (CAS: 55860-23-6):

    • Differs in lacking the chlorine at position 5 on the phenyl ring

    • Has a molecular weight of 213.66 g/mol

    • Used as an intermediate in the synthesis of 8-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • N-(5-Chloro-2-methoxyphenyl)-3-phenylpropanamide (CAS: 349425-36-1):

    • Features a phenyl group instead of a chlorine at position 3 of the propanoyl chain

    • Has a molecular weight of 289.75 g/mol

  • 3-(1H-Benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide:

    • Contains a benzimidazole moiety instead of a chlorine atom

    • Has more complex biological properties due to the heterocyclic system

The structural variations among these analogues influence their physicochemical properties, reactivity profiles, and potential applications in research and synthesis .

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